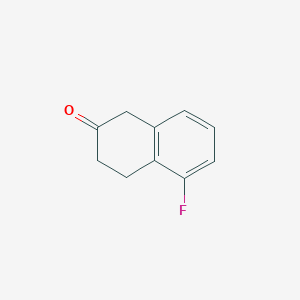

5-Fluoro-2-Tetralone

Description

Overview of 5-Fluoro-2-Tetralone in Chemical Sciences

This compound is a fluorinated derivative of tetralone, a bicyclic aromatic ketone. Its chemical structure consists of a tetralone core with a fluorine atom substituted at the 5th position of the aromatic ring. This compound, with the chemical formula C₁₀H₉FO, is recognized in the chemical sciences as a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and pharmaceutical research. guidechem.comsmolecule.com The presence of the fluorine atom significantly influences the electronic properties of the molecule, enhancing its reactivity and potential for various chemical transformations. smolecule.com It is typically a pale yellow or white solid and is used in research settings for the development of new chemical entities. guidechem.com

| Identifier | Value |

| IUPAC Name | 5-fluoro-3,4-dihydronaphthalen-2(1H)-one |

| CAS Number | 29419-15-6 |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| Appearance | Pale yellow or white solid |

| This table displays the key identifiers and basic properties of this compound. |

Historical Context of Tetralone Derivatives in Organic Synthesis

Tetralone derivatives, including the parent compound α-tetralone, have a long-standing history in organic synthesis. solubilityofthings.com They serve as versatile intermediates for the creation of a wide array of organic compounds, including pharmaceuticals and natural products. solubilityofthings.comeurekaselect.com The fused bicyclic ring system of tetralones provides a stable and synthetically adaptable scaffold. solubilityofthings.com Historically, research on tetralone derivatives has been instrumental in advancing the understanding of organic reaction mechanisms. solubilityofthings.com The reactivity of the carbonyl group and the adjacent α-methylene group allows for a variety of chemical modifications, making tetralones a foundational component in the synthesis of complex molecules. solubilityofthings.comwikipedia.org Their use as starting materials for synthesizing therapeutically important compounds like antidepressants and agents for Alzheimer's disease highlights their significance in medicinal chemistry. eurekaselect.com

Significance of Fluorine Substitution in Tetralone Structures for Research Applications

The introduction of a fluorine atom into the tetralone structure, as seen in this compound, imparts unique properties that are of significant interest in research, particularly in drug discovery and development. researchgate.netresearchgate.net Fluorine is the most electronegative element, and its substitution into an organic molecule can profoundly alter its physical, chemical, and biological properties. researchgate.netresearchgate.net

In the context of tetralone derivatives, fluorination can lead to:

Enhanced Biological Activity: The presence of fluorine can modulate the molecule's interaction with biological targets, potentially leading to increased potency and efficacy. researchgate.net

Improved Metabolic Stability: Fluorine substitution can block sites of metabolism on the molecule, increasing its resistance to degradation by enzymes in the body. This often results in a longer half-life and improved pharmacokinetic profile. researchgate.netresearchgate.net

Increased Lipophilicity: The addition of fluorine can enhance the molecule's ability to pass through cell membranes and the blood-brain barrier.

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect the molecule's binding characteristics and solubility.

The strategic placement of fluorine atoms is a widely used strategy in medicinal chemistry to optimize the properties of drug candidates. researchgate.net The unique electronic effects of fluorine substitution, such as the creation of distinct electron-withdrawing effects, can also influence the regioselectivity of further chemical reactions on the aromatic ring. This makes fluorinated tetralones like this compound valuable tools for creating novel compounds with potentially enhanced therapeutic properties. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHDFURQTOLYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391308 | |

| Record name | 5-Fluoro-2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548771-68-2 | |

| Record name | 5-Fluoro-2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 Tetralone

Established Synthetic Routes for 5-Fluoro-2-Tetralone

The synthesis of this compound can be achieved through several established methods, each with distinct advantages and applications. These methods primarily involve the introduction of a fluorine atom onto a pre-existing tetralone scaffold or the construction of the fluorinated tetralone ring system from simpler fluorinated precursors.

Direct Fluorination of 2-Tetralone (B1666913) Precursors

Direct fluorination of 2-tetralone or its derivatives is a common strategy for synthesizing fluorinated tetralones. This approach typically employs electrophilic fluorinating agents to introduce a fluorine atom at specific positions on the aromatic ring. Reagents like Selectfluor are often used for this purpose, enabling the substitution of hydrogen with fluorine at activated positions. mdpi.com The reaction mechanism involves an electrophilic aromatic substitution, where the electron-rich aromatic ring of the 2-tetralone attacks the electrophilic fluorine source. The choice of solvent and reaction conditions, such as temperature, can influence the selectivity and yield of the fluorination process.

For instance, the direct fluorination of a tetralone precursor can be carried out using a 10% fluorine gas mixture in nitrogen. beilstein-journals.org While effective, this method requires specialized equipment and careful handling due to the high reactivity of elemental fluorine. beilstein-journals.org Asymmetric fluorination of tetralone enolates has also been explored using chiral N-fluoro sultams, yielding α-fluoro carbonyl compounds. acs.org

Palladium-Catalyzed Reactions for Fluorine Introduction

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, including the introduction of fluorine into aromatic systems. ua.esrsc.org These methods offer high efficiency and selectivity. ua.esrsc.org While direct palladium-catalyzed fluorination of an unactivated C-H bond on the tetralone ring is challenging, palladium catalysis is more commonly employed in cross-coupling reactions where a pre-functionalized tetralone (e.g., a bromo- or triflate-substituted tetralone) is coupled with a fluoride (B91410) source. nih.gov

Palladium catalysts, in conjunction with specific ligands, can facilitate the aromatization of tetralone derivatives, which can be a step in a multi-step synthesis of fluorinated naphthols, closely related structures to fluorinated tetralones. ua.es For example, palladium-catalyzed carbonylative synthesis has been used to produce trifluoromethyl-containing heterocycles, demonstrating the versatility of this metal in fluorine chemistry. rsc.org

Reduction and Rearrangement Strategies from Substituted Tetralones

The synthesis of this compound can also be achieved through reduction and rearrangement reactions starting from appropriately substituted tetralone precursors. smolecule.com A notable example involves the use of 5-methoxy-2-tetralone (B30793) as a starting material. smolecule.com The methoxy (B1213986) group can be converted to a hydroxy group, which can then be transformed into a fluorine atom via a nucleophilic fluorination reaction (e.g., using a Balz-Schiemann reaction or modern fluorinating agents).

Another approach involves the reduction of a different functional group on the tetralone ring, followed by a rearrangement that facilitates the introduction of fluorine. These multi-step sequences allow for the strategic placement of the fluorine atom at the desired position.

Multi-step Syntheses from Fluorinated Benzene (B151609) Derivatives

An alternative to fluorinating a pre-formed tetralone ring is to construct the tetralone from a fluorinated benzene derivative. This "bottom-up" approach ensures the fluorine atom is in the correct position from the outset. The synthesis typically begins with a commercially available fluorinated benzene compound, which then undergoes a series of reactions to build the second ring of the tetralone structure.

For example, a Friedel-Crafts acylation of a fluorinated benzene derivative with a suitable acylating agent can form a key intermediate. This intermediate can then be subjected to further transformations, such as cyclization and functional group manipulations, to yield this compound. This method offers high regioselectivity for the fluorine substituent.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic methodology have focused on developing more efficient and scalable routes to this compound, often leveraging key intermediates that can be readily prepared and selectively functionalized.

Utilizing 5-Methoxy-2-Tetralone as a Key Intermediate for Fluorination

5-Methoxy-2-tetralone has proven to be a valuable and versatile intermediate in the synthesis of this compound. smolecule.com The presence of the methoxy group at the 5-position provides a handle for introducing the fluorine atom through a demethylation-fluorination sequence.

Several methods exist for the synthesis of 5-methoxy-2-tetralone itself. One common route involves the reduction of 1,6-dimethoxynaphthalene (B30794). prepchem.comgoogle.com This can be achieved using sodium in ethanol (B145695) and ammonia (B1221849), followed by hydrolysis. google.com Another approach starts from 3-methoxyphenylacetic acid, which is converted to its acid chloride and then reacted with ethylene (B1197577) in the presence of a catalyst to form the tetralone ring. google.comwipo.int

Once 5-methoxy-2-tetralone is obtained, the synthesis of this compound proceeds through the following general steps:

Demethylation: The methoxy group is cleaved to form the corresponding 5-hydroxy-2-tetralone. This is often achieved using strong acids or other demethylating agents.

Fluorination: The resulting hydroxyl group is then converted to a fluorine atom. This can be accomplished through various fluorination methods, including the use of diazotization followed by a Balz-Schiemann reaction or by employing modern nucleophilic fluorinating reagents.

The strategic use of 5-methoxy-2-tetralone allows for the precise installation of the fluorine atom at the 5-position of the tetralone ring, avoiding the formation of regioisomers that can occur with direct fluorination methods.

Below is a data table summarizing the synthetic approaches for this compound.

| Synthetic Approach | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |

| Direct Fluorination | 2-Tetralone | Electrophilic fluorinating agents (e.g., Selectfluor), 10% F₂/N₂ | Direct, fewer steps | Can lead to regioisomers, harsh conditions may be required |

| Palladium-Catalyzed Reactions | Halogenated or triflated 2-tetralones | Palladium catalysts, fluoride source | High efficiency and selectivity | Requires pre-functionalized starting materials |

| Reduction and Rearrangement | Substituted tetralones (e.g., 5-methoxy-2-tetralone) | Reducing agents, rearrangement catalysts | Strategic placement of fluorine | Multi-step process |

| Multi-step Synthesis from Fluorinated Benzene | Fluorinated benzene derivatives | Friedel-Crafts acylation, cyclization reagents | High regioselectivity | Longer synthetic route |

| Using 5-Methoxy-2-Tetralone Intermediate | 1,6-Dimethoxynaphthalene or 3-methoxyphenylacetic acid | Demethylation agents, fluorinating agents | Precise fluorine placement, versatile intermediate | Multi-step process |

Birch Reduction Strategies for Tetralone Compound Preparation

Enantioselective Synthesis of Fluorinated Tetralones

The synthesis of specific enantiomers of fluorinated tetralones is crucial for pharmaceutical applications, as the biological activity of a molecule can be highly dependent on its stereochemistry. ua.es

Various strategies have been developed for the enantioselective synthesis of fluorinated tetralones. One approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that can direct the stereochemical outcome of a reaction. bioorganica.com.uacas.cn For example, N-fluoro-2,10-camphorsultams have been used for the asymmetric fluorination of tetralone enolates, although with modest enantiomeric excess. acs.org

Phase-transfer catalysis using chiral catalysts is another powerful method. beilstein-journals.org Cinchona alkaloids and their derivatives are commonly employed as chiral phase-transfer catalysts for various asymmetric transformations, including fluorinations. ua.esbeilstein-journals.org For instance, the enantioselective alkylation of a tetralone derivative, a key step in the synthesis of dezocine, was achieved using a cinchonidine-derived quaternary ammonium (B1175870) salt as the catalyst. beilstein-journals.org

Organocatalysis also presents a valuable tool for asymmetric fluorination. chimia.ch Chiral organocatalysts can activate substrates towards enantioselective fluorination with electrophilic fluorine sources like Selectfluor or N-fluorobenzensulfonimide (NFSI). chimia.chacs.org

Here is a table summarizing some catalytic systems used in asymmetric synthesis:

| Catalyst Type | Example | Application | Reference |

| Chiral Auxiliary | N-Fluoro-2,10-camphorsultams | Asymmetric fluorination of tetralone enolates | acs.org |

| Phase-Transfer Catalyst | Cinchonidine-derived quaternary ammonium salt | Enantioselective alkylation of a tetralone derivative | beilstein-journals.org |

| Organocatalyst | Cinchona alkaloids | Asymmetric fluorination | ua.esbeilstein-journals.org |

| Metal Complex | Palladium complex with chiral ligand | Enantioselective fluorination of β-keto esters | researchgate.net |

The presence of a fluorine atom can significantly influence the stereoselectivity of chemical reactions. In palladium-catalyzed reactions, the high electronegativity and small size of fluorine can alter the electronic properties and steric environment of intermediates, thereby affecting the stereochemical course of the reaction. nih.gov

For example, in the palladium-catalyzed cross-coupling of α-aryl-β,β-difluoroenol silyl (B83357) ethers with aryl bromides, the fluorine atoms play a crucial role in the reaction's success. nih.gov Similarly, in the palladium-catalyzed allylation of fluorinated substrates, the fluorine atom can impact the formation and reactivity of palladium enolates, leading to varying levels of enantioselectivity. The development of palladium-catalyzed methods for the synthesis of fluorinated compounds is an active area of research, with applications in creating molecules for medicinal chemistry. beilstein-journals.orgacs.org

Chiral Auxiliaries and Catalytic Systems in Asymmetric Synthesis

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. tandfonline.comresearchgate.net In the context of synthesizing fluorinated compounds, this can involve the use of safer solvents, reducing waste, and employing catalytic methods to improve atom economy. tandfonline.com

For instance, the development of solvent-free reaction conditions or the use of water as a solvent are key green chemistry strategies. tandfonline.comresearchgate.net In the pharmaceutical industry, there is a strong emphasis on redesigning synthetic routes to be more environmentally friendly. tandfonline.com This includes replacing hazardous reagents with safer alternatives and minimizing the number of synthetic steps. google.comtandfonline.com While specific green chemistry approaches for this compound are not extensively detailed in the provided search results, the general principles are applicable. For example, the use of catalytic methods, as discussed in the enantioselective synthesis section, aligns with green chemistry principles by reducing the need for stoichiometric reagents. ua.esacs.orgbeilstein-journals.orgbeilstein-journals.orgchimia.chacs.orgresearchgate.net

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is largely dictated by its functional groups: the ketone and the fluorinated aromatic ring. The ketone group is susceptible to nucleophilic attack and can undergo reactions at the α-position. The fluorine atom influences the electronic properties of the aromatic ring, affecting its reactivity in electrophilic substitution and other transformations. cymitquimica.com

The presence of the fluorine atom can also impact the metabolic stability of the molecule, which is a key consideration in drug design. cymitquimica.com The transformation of this compound can lead to the formation of various derivatives with potential biological activity. For example, it can serve as a building block for more complex molecules. chemimpex.com

One important transformation is its potential involvement in the formation of covalent complexes with enzymes. For instance, the related compound 5-fluoro-2'-deoxyuridylate is known to form a covalent bond with thymidylate synthetase. nih.gov The mechanisms of cell death induced by such fluorinated compounds can involve apoptosis or necrosis, and are influenced by intracellular signaling pathways. nih.gov

Nucleophilic Addition Reactions of the Carbonyl Group

The carbonyl group in this compound is a primary site for chemical reactions, readily undergoing nucleophilic addition. smolecule.comlibretexts.org The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgchemguide.co.uk This reactivity is fundamental to many synthetic transformations.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The reaction can be influenced by steric hindrance and the electronic effects of the substituents on the tetralone ring system. For instance, 2-tetralones, like the 5-fluoro derivative, exhibit greater steric accessibility at the carbonyl group compared to 1-tetralones, where the ketone is conjugated with the aromatic ring.

A common example of nucleophilic addition is the reaction with organometallic reagents such as Grignard reagents or organolithium compounds, which allows for the introduction of various alkyl or aryl groups. Another significant reaction is the addition of cyanide ions, typically from a source like potassium cyanide (KCN) in the presence of a weak acid, to form hydroxynitriles. chemguide.co.uk

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Cyanide Ion (:CN⁻) | KCN/H₂SO₄ | Hydroxynitrile |

| Hydride Ion (:H⁻) | NaBH₄, LiAlH₄ | Alcohol (Secondary) |

| Organometallic | R-MgX, R-Li | Tertiary Alcohol |

| Water | H₂O (acid/base catalyzed) | Hydrate (Gem-diol) |

| Alcohol | R-OH (acid catalyzed) | Hemiacetal/Acetal |

This table presents generalized nucleophilic addition reactions applicable to ketones like this compound.

Electrophilic Aromatic Substitution on the Fluorinated Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution, a class of reactions pivotal for introducing additional functional groups. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents: the fluorine atom and the ketone-containing aliphatic ring.

The fluorine atom is an ortho-, para-directing deactivator. smolecule.com Although it is highly electronegative and withdraws electron density from the ring inductively (deactivating effect), its lone pairs can be donated via resonance, directing incoming electrophiles to the positions ortho and para to it. The acyl group (part of the tetralone structure) is a meta-directing deactivator. mnstate.edu The combined influence of these two groups on this compound will determine the position of substitution. For the analogous 5-fluoro-1-tetralone, electrophilic attack is reported to occur preferentially at the 4-position, which is para to the fluorine and meta to the carbonyl group.

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ with FeBr₃), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. mnstate.edu The specific conditions required and the resulting isomers for this compound depend on the interplay of these directing effects.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution | Substituent | Type | Directing Effect | |---|---|---| | -F (Fluoro) | Halogen | Deactivating | Ortho, Para | | -C(O)R (Acyl) | Carbonyl-containing | Deactivating | Meta | This table summarizes the general directing effects of the types of substituents present on the this compound ring system.

Reduction Reactions of the Ketone Functionality

The ketone group of this compound can be readily reduced to a secondary alcohol, yielding 5-fluoro-2-tetralol. This transformation is a cornerstone in the synthesis of various biologically active molecules. nih.gov A variety of reducing agents can accomplish this, with the choice of reagent often influencing the stereoselectivity of the reaction.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent, typically used in alcoholic solvents, while the more reactive LiAlH₄ is used in aprotic solvents like diethyl ether or tetrahydrofuran.

Enantioselective reduction of tetralones is of significant interest for producing chiral alcohols, which are valuable pharmaceutical intermediates. researchgate.net This can be achieved using chiral reducing agents or through biocatalytic methods. For instance, studies on substituted 2-tetralones have employed enzymes from microorganisms like Thermoanaerobacter pseudoethanolicus to achieve high conversion and enantioselectivity, producing specific stereoisomers of the corresponding 2-tetralols. researchgate.net The position of substituents on the aromatic ring has been shown to impact the binding affinity and catalytic rate in such enzymatic reductions. researchgate.net

Aldol (B89426) Condensations and Michael Additions Involving this compound

As a ketone with α-hydrogens, this compound can function as both a nucleophile (in its enolate form) and an electrophile in important carbon-carbon bond-forming reactions. smolecule.com

Aldol Condensations: In the presence of a base, this compound can be deprotonated at the α-carbon (C1 or C3) to form an enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule (either another molecule of this compound or a different aldehyde or ketone). pressbooks.pubmasterorganicchemistry.com This initial reaction is known as an aldol addition, forming a β-hydroxy ketone. numberanalytics.com Often, this addition product can be readily dehydrated, particularly with heating, to yield an α,β-unsaturated ketone, a process known as aldol condensation. pressbooks.pubtamu.edu The stability of the resulting conjugated system drives the dehydration step. pressbooks.pub

Michael Additions: The enolate of this compound can also participate in Michael additions (conjugate additions). In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound. tamu.edu This 1,4-addition is a powerful method for forming new carbon-carbon bonds. smolecule.com

The reactivity of 2-tetralones in these reactions makes them useful intermediates in the synthesis of complex polycyclic structures.

Epoxidation Reactions of Fluorinated Tetralones

Epoxidation of fluorinated tetralones introduces a three-membered epoxide ring, a versatile functional group that can undergo various ring-opening reactions. mdpi.com While direct epoxidation of the ketone is not a standard reaction, related unsaturated derivatives can be epoxidized. For example, an enol ether or an α,β-unsaturated derivative of a tetralone can be converted to an epoxide.

Research on related fluorinated ketones has shown that the presence of fluorine can influence the reactivity of the molecule towards epoxidation. For instance, the incorporation of fluorine into the aromatic ring of aryl alkyl ketones has been demonstrated to increase the reactivity of derived dioxiranes used for epoxidation. lboro.ac.uk The epoxidation of alkenes derived from tetralones can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org Furthermore, reactions of perfluoroalkyl-substituted alkenes with sodium hypochlorite (B82951) have been used to generate stable epoxides. rsc.org

Formation of Derivatives and Analogs

This compound is a key starting material for a wide array of derivatives and analogs, many with significant pharmacological interest. nih.govgoogle.com

A significant application of fluorinated tetralones is in the synthesis of aminoalkyl-tetralones and their corresponding reduced forms, aminoalkyl-tetralols. These compounds are often designed as ligands for various receptors in the central nervous system, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

The synthesis of these derivatives often involves several steps. For example, a common route involves the Mannich reaction, where the tetralone, a secondary amine, and formaldehyde (B43269) are condensed to introduce an aminomethyl group at the α-position of the ketone. Alternatively, the tetralone can be alkylated with a haloalkylamine.

Following the introduction of the aminoalkyl side chain, the ketone functionality can be reduced to an alcohol, as described in section 2.3.3, to produce the corresponding aminoalkyl-tetralol. nih.gov A study on a series of α-tetralone and α-tetralol derivatives showed that substitutions on the aromatic ring significantly affect the binding affinity and selectivity for 5-HT₂ₐ and D₂ receptors. nih.gov For instance, the synthesis of a 6-fluorobenzo[d]isoxazol derivative from a tetralone precursor resulted in a compound with high affinity for the 5-HT₂ₐ receptor. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluoro-1-Tetralone |

| 5-Fluoro-2-tetralol |

| Potassium Cyanide |

| Sodium Borohydride |

| Lithium Aluminum Hydride |

| meta-Chloroperoxybenzoic Acid |

| Sodium Hypochlorite |

| Nitric Acid |

| Sulfuric Acid |

| Iron(III) Bromide |

| Formaldehyde |

| 6-fluorobenzo[d]isoxazol |

| Grignard Reagents |

| Organolithium Compounds |

Preparation of Unsaturated Ketone Derivatives

The synthesis of α,β-unsaturated ketone derivatives from tetralone precursors is a well-established transformation, often achieved through condensation reactions. For instance, 2-arylidene-1-tetralones are commonly prepared by the condensation of a 1-tetralone (B52770) with an aromatic aldehyde. arkat-usa.org This reaction is typically catalyzed by a base, such as sodium or potassium hydroxide (B78521) in an alcoholic solution, or by an amine like piperidine (B6355638). arkat-usa.org These α,β-unsaturated ketones are valuable intermediates for creating polycyclic ring systems. arkat-usa.org

A metal-free approach for generating α,β-unsaturated ketones involves the use of iodine and tert-butyl hydroperoxide (TBHP). acs.org While this method has been applied to α,β-unsaturated diaryl ketones to yield 1,2-diaryl diketones, the underlying principle of modifying the unsaturated system is relevant. acs.org Another strategy for creating these derivatives is through the oxidation of acylated enols using copper(II) bromide, which provides an efficient route to α,β-unsaturated ketones. google.com

Microwave-assisted synthesis over anhydrous potassium carbonate offers a rapid and solvent-free method for the cross-aldol condensation of cyclic ketones, like tetralones, with aldehydes to produce exocyclic α,β-unsaturated ketones. researchgate.net

Longifolene-Derived Tetralone Derivatives

Longifolene (B8805489), a naturally occurring tricyclic sesquiterpene, serves as a starting material for the synthesis of various tetralone derivatives. acs.org The process typically begins with the isomerization and aromatization of longifolene to yield 7-isopropyl-1,1-dimethyltetralin. acs.orgmdpi.com This intermediate can then be oxidized to the corresponding tetralone. acs.orgresearchgate.net

Further functionalization of these longifolene-derived tetralones has led to a variety of novel compounds:

Diacylhydrazine Compounds: The tetralone can undergo a Baeyer-Villager oxidation, followed by hydrazinolysis with substituted acylhydrazines to produce diacylhydrazine derivatives. acs.org

Oxime Ethers: Reaction of the tetralone with hydroxylamine (B1172632) hydrochloride forms an oxime, which can then be etherified. researchgate.netscilit.com

Triazole Derivatives: Bromination of the tetralone at the alpha position allows for subsequent reaction with 5-amino-3-mercapto-1,2,4-triazole, followed by N-sulfonylation to yield compounds bearing a 1,2,4-triazole (B32235) moiety. mdpi.com

N-Acyl-pyrazole Compounds: These have also been synthesized from longifolene-derived tetralones and their structures confirmed by methods including X-ray single-crystal diffraction. sioc-journal.cn

These synthetic strategies highlight the utility of longifolene as a renewable resource for generating complex and potentially bioactive tetralone derivatives. acs.orgmdpi.comsioc-journal.cn

Functionalized Tetralones

The functionalization of the tetralone core is a key strategy for creating diverse chemical structures. Numerous methods exist for introducing various substituents onto the tetralone ring system.

One common approach is the Claisen condensation, which can be used to introduce acyl groups. For example, 2-trifluoroacetyl-1-tetralone can be synthesized via a Claisen condensation. mdpi.comsemanticscholar.org

Other synthetic strategies include:

Tandem Reactions: A one-pot tandem aldol condensation-Diels-Alder-aromatization sequence has been developed to produce polysubstituted 2-tetralone derivatives with ester groups. cdnsciencepub.com

Radical Cyclization: δ-aryl-β-dicarbonyl compounds can undergo intramolecular cyclization mediated by cerium(IV) ammonium nitrate (B79036) (CAN) to form 2-tetralones. beilstein-journals.org The success of this radical arylation depends on the stability of the resulting cyclohexadienyl radical intermediate. beilstein-journals.org

Ring Transformation: Highly functionalized 2-tetralones can be synthesized through a metal-free ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethylene ketal. thieme-connect.com

Oxidation of Tetrahydronaphthalenes: Regioselective oxidation of tetrahydronaphthalenes using DDQ in aqueous acetic acid provides an efficient route to α-tetralones. acs.org

These methodologies provide access to a wide array of functionalized tetralones, which are important intermediates in organic and medicinal chemistry. beilstein-journals.orgthieme-connect.com

Analytical Methodologies for Structural Elucidation and Purity Assessment

The definitive identification and purity verification of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental for the structural elucidation of tetralone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for determining the precise structure of fluorinated tetralones. mdpi.comrsc.org For example, in fluorinated indanone derivatives, which are structurally related to tetralones, the ¹⁹F NMR signal for a fluorine atom can appear at specific chemical shifts, and coupling constants like ¹J(H-F) and ¹J(C-F) provide valuable connectivity information. mdpi.com For 2-trifluoroacetyl-1-tetralone, the ¹⁹F NMR shows a singlet for the CF₃ group, and the ¹³C NMR exhibits characteristic quartet splitting due to carbon-fluorine coupling. mdpi.comsemanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The carbonyl (C=O) stretch is a prominent feature in the IR spectra of tetralones, typically appearing around 1700 cm⁻¹. rsc.orgrsc.org

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. mdpi.comsemanticscholar.org For 2-trifluoroacetyl-1-tetralone, HRMS (ESI+) can be used to find the exact mass. mdpi.comsemanticscholar.org

The combination of these spectroscopic techniques provides comprehensive data for unambiguous structure confirmation. researchgate.net

Table 1: Spectroscopic Data for Selected Tetralone Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| 2-Fluoro-1,3-indanedione | 5.4 (d, ¹J(H-F) = 51.0 Hz, 1H), 7.65–8.22 (m, 4H) | 90.1 (d, ¹J(C-F) = 211.2 Hz), 125.3, 138.9, 141.9, 193.5 (d, ²J(C-F) = 24.0 Hz) | -207.3 (d, ¹J(F-H) = 51.1 Hz, 1F) | mdpi.com |

| 2-Trifluoroacetyl-1-tetralone | 2.75 (t, 2H), 2.88 (t, 2H), 7.16–7.87 (m, 4H), 15.62 (bs, 1H) | 21.0, 27.8, 38.3, 103.7, 117.5 (q, ¹J(C-F) = 285 Hz), 127.1, 127.3, 127.8, 127.9, 130.5, 133.4, 157.3, 174.8 (q, ²J(C-F) = 35 Hz), 185.0 | -70.61 (s, 3F) | mdpi.comsemanticscholar.org |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the purification of synthetic products and for assessing their purity.

Column Chromatography: This is a standard method for purifying crude reaction products. For instance, fluorinated and trifluoroacetylated tetralone derivatives are often purified by radial chromatography. mdpi.comsemanticscholar.org The choice of solvent system, such as dichloromethane/methanol mixtures, is crucial for achieving good separation. semanticscholar.org

Gas Chromatography (GC): GC is used for analyzing the purity of volatile compounds and for monitoring reaction progress. In the synthesis of 5-methoxy-2-tetralone, GC analysis is used to determine the percentage of the desired product and by-products in the reaction mixture. google.compatsnap.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative separations, particularly for less volatile or thermally sensitive compounds. It can be used to determine the enantiomeric excess of chiral derivatives. rsc.org

These techniques ensure that the synthesized compounds are of high purity, which is essential for reliable characterization and further use.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral molecules. nih.gov For several fluorinated indanone and tetralone derivatives, single-crystal X-ray diffraction has been used to establish their solid-state structures. mdpi.com

This technique has been instrumental in confirming the covalent binding mechanism of certain tetralone-based inhibitors to their target enzymes. nih.govtandfonline.com The crystal structure of a RAMP hydrazone derivative of a tetralone analogue of abscisic acid was used to establish its absolute configuration. nih.gov The crystallographic data, including bond lengths and angles, provide unequivocal proof of the molecular architecture and can reveal subtle structural features like intramolecular hydrogen bonding. mdpi.com

Research Applications of 5 Fluoro 2 Tetralone As a Building Block

Medicinal Chemistry and Drug Discovery

The fluorinated tetralone scaffold of 5-fluoro-2-tetralone is of significant interest to medicinal chemists. The presence of the fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. nih.govcymitquimica.com

Precursor for Bioactive Molecules and Pharmaceutical Compounds

This compound serves as a key starting material for the synthesis of complex, biologically active molecules. smolecule.com Its reactive ketone functional group and the influence of the fluorine substituent allow for a variety of chemical transformations, enabling the construction of diverse molecular architectures. cymitquimica.com This versatility makes it an important intermediate in the creation of novel pharmaceutical compounds. smolecule.comguidechem.com Researchers utilize this compound to build upon its core structure, introducing different functional groups to explore new chemical space and identify compounds with potential therapeutic effects. chemimpex.com The tetralone framework itself is found in numerous bioactive natural products and synthetic drugs, highlighting the importance of this structural motif in medicinal chemistry. researchgate.netnih.gov

Development of Anti-inflammatory and Analgesic Agents

Derivatives of fluorinated tetralones, including those synthesized from this compound, have shown promise in the development of new anti-inflammatory and analgesic drugs. chemimpex.com The incorporation of fluorine into these molecules can lead to enhanced anti-inflammatory activity. nih.gov Research has indicated that certain tetralone derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and other mediators. For instance, some tetralone compounds have been shown to inhibit macrophage activation, a key process in inflammation. The synthesis of novel pyrazoline derivatives from fluorinated chalcones has also yielded compounds with significant anti-inflammatory and analgesic properties, with some showing potency greater than the standard drug diclofenac. researchgate.net

Anticancer Drug Development and Related Mechanisms

The tetralone scaffold is a component of several clinically used anticancer drugs, and derivatives of this compound are actively being investigated for their potential as novel anticancer agents. nih.gov The introduction of a fluorine atom can enhance the cytotoxic effects of these compounds against various cancer cell lines.

Certain compounds derived from or related to fluorinated structures have been identified as inhibitors of DNA methylation, a key epigenetic mechanism involved in cancer development. nih.govnih.gov For example, 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), a pyrimidine (B1678525) analog, inhibits DNA methyltransferases, leading to the re-expression of silenced tumor suppressor genes. activemotif.combrieflands.com This inhibition of DNA methylation can block the proliferation of cancer cells and induce apoptosis. nih.govbrieflands.com Studies have shown that FCdR can arrest the cell cycle at the G2/M checkpoint and activate DNA damage response pathways in cancer cells. nih.govnih.gov

A significant mechanism in cancer chemotherapy involves the inhibition of thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair. researchgate.netwikipedia.org The widely used anticancer drug 5-fluorouracil (B62378) (5-FU) exerts its effect after being metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits TS. researchgate.netwikipedia.org While this compound itself is not a direct TS inhibitor, its derivatives can be designed to target this pathway. For instance, 5-acetylamino-7-fluoro-1-tetralone (B8544231) has been identified as a thymidylate synthase inhibitor, leading to cell cycle arrest and apoptosis in cancer cells. The development of such compounds highlights the utility of the fluorinated tetralone scaffold in creating novel TS inhibitors.

| Compound | Target Enzyme | Mechanism of Action | Reference |

| 5-Fluorouracil (5-FU) | Thymidylate Synthase | Forms a stable complex with TS, blocking DNA synthesis. researchgate.net | researchgate.net |

| 5-Acetylamino-7-fluoro-1-tetralone | Thymidylate Synthase | Inhibits enzyme activity, leading to cell cycle arrest and apoptosis. | |

| 5-Fluoro-2'-deoxyuridine (B1346552) (Floxuridine) | Thymidylate Synthase | Potent inhibitor leading to DNA-directed cytotoxicity. scientificlabs.iesigmaaldrich.com | scientificlabs.iesigmaaldrich.com |

A novel approach in cancer therapy involves the use of small interfering RNA (siRNA) to silence genes crucial for cancer cell survival. To enhance their therapeutic potential, siRNA molecules can be chemically modified. One such modification involves incorporating cytotoxic nucleosides like 5-fluoro-2'-deoxyuridine (FdU). nih.gov When these modified siRNAs are degraded within the cell, the released FdU can be metabolized to FdUMP, which then inhibits thymidylate synthase, adding a secondary cytotoxic effect to the gene silencing. nih.gov This dual-action strategy has been shown to result in significantly greater cytotoxicity compared to unmodified siRNAs. nih.gov For instance, siRNAs targeting B-cell lymphoma-2 (BCL-2) with all uracil (B121893) residues replaced by 5-fluorouracil demonstrated enhanced cellular uptake and therapeutic efficacy. nih.gov This innovative strategy represents a promising avenue for developing more potent cancer treatments. nih.govnih.gov

Antitumor Agents and Camptothecin (B557342) Derivatives

This compound serves as a crucial intermediate in the synthesis of novel antitumor agents, most notably derivatives of camptothecin. Camptothecin and its analogues are potent topoisomerase I inhibitors, a class of anticancer drugs that has shown significant clinical efficacy. nih.gov The introduction of a fluorine atom into the tetralone structure can significantly enhance the biological activity of the final camptothecin analogue.

Research has demonstrated that the substitution with electron-withdrawing groups, such as fluorine, at specific positions on the A-ring of hexacyclic camptothecin analogues leads to a marked increase in in vitro antitumor activity. acs.org For instance, a 4-methyl-5-fluoro hexacyclic camptothecin analogue was found to be ten times more active than SN-38, the active metabolite of irinotecan, in a cytotoxic activity assay. acs.org This highlights the importance of the fluorine substituent in improving the potency of these anticancer compounds.

The synthesis of these complex molecules often involves a Friedländer condensation of an appropriately substituted bicyclic amino ketone, derived from a fluorinated tetralone, with a tricyclic ketone. acs.org The development of efficient synthetic routes to these fluorinated intermediates is therefore a key area of research. google.com For example, a new water-soluble camptothecin derivative, DX-8951f, has shown high in vitro potency against a range of malignant cell lines and significant topoisomerase I inhibition. nih.gov While the direct precursor to DX-8951f is not this compound, the underlying principle of utilizing fluorinated building blocks to enhance antitumor activity is a shared concept. google.comnih.gov

Table 1: Selected Camptothecin Analogues and the Role of Fluorine

| Compound/Analogue Class | Role of Fluorinated Intermediate | Key Findings |

|---|---|---|

| Hexacyclic Camptothecin Analogues | 5-Fluoro-substituted tetralone derivatives are used to introduce fluorine onto the A-ring. | Introduction of a fluorine atom at the 5-position significantly increases antitumor activity. acs.org |

| 4-Methyl-5-fluoro hexacyclic compound | Synthesized using a fluorinated tetralone precursor. | Showed 10 times the cytotoxic activity of SN-38. acs.org |

| DX-8951f | While not directly from this compound, it exemplifies the use of fluorinated precursors in creating potent, water-soluble camptothecin derivatives. nih.gov | Exhibited high potency against numerous cancer cell lines and overcame multidrug resistance. nih.gov |

Neurological Disorder Research and Neurotransmitter System Influence

This compound and its derivatives are valuable scaffolds in the development of ligands for various neurotransmitter receptors, playing a significant role in research aimed at treating neurological and psychiatric disorders.

Derivatives of fluorinated tetralones have been synthesized and evaluated for their binding affinity to serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are important targets in the treatment of depression and psychosis. nih.govnih.gov The unique pharmacological profile of these compounds often stems from their ability to act as dual ligands or selective antagonists at these receptors. nih.gov

For example, a series of novel α-tetralone and α-tetralol derivatives were synthesized to investigate how substitutions on the aromatic ring affect affinity and selectivity for 5-HT2A and D₂ receptors. nih.gov The introduction of an amino group at the 7-position of the tetrahydronaphthalene system in certain derivatives resulted in high affinity for the 5-HT2A receptor. nih.gov The development of selective 5-HT2A receptor antagonists is a key strategy in creating atypical antipsychotics with fewer side effects. researchgate.netwikipedia.org

The dopamine (B1211576) D2 receptor is a primary target for antipsychotic medications. guidetopharmacology.orgplos.org this compound serves as a precursor for the synthesis of D2 receptor ligands. ebi.ac.ukcapes.gov.br Research has focused on creating derivatives with high affinity and selectivity for the D2 receptor to improve the treatment of conditions like schizophrenia. ebi.ac.ukresearchgate.net

Studies have shown that N-substituted derivatives of fluorinated 2-aminotetralins can exhibit high D2-like affinities. ebi.ac.ukcapes.gov.br For instance, the synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, which can be conceptually derived from fluorinated tetralone precursors, has led to the identification of potent D2-like dopamine receptor agonists. ebi.ac.ukcapes.gov.br Furthermore, a fluorinated dopamine D2 receptor agonist, (R,S)-2-(N-propyl-N-5'-fluoropentyl)amino-5-hydroxytetralin (5-OH-FPPAT), demonstrated significant affinity in rat striatal homogenate binding assays. nih.gov

The development of atypical antipsychotics often involves targeting both serotonin and dopamine receptors. nih.govscispace.com this compound is a building block in the synthesis of compounds with potential atypical antipsychotic profiles. scispace.comsmolecule.com These agents aim to alleviate the symptoms of psychosis with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics. nih.gov

This compound is also recognized as an intermediate in the synthesis of drugs for Parkinson's disease. smolecule.com The synthesis of adenosine (B11128) A1 and/or A2A receptor antagonists, which are promising for the treatment of Parkinson's disease, has utilized tetralone derivatives. thieme-connect.com Additionally, the synthesis of rotigotine, a dopamine agonist used to treat Parkinson's disease, starts from 5-methoxy-2-tetralone (B30793), a closely related compound. google.com This highlights the utility of the tetralone scaffold in developing therapies for this neurodegenerative disorder.

Table 2: this compound Derivatives in Neurological Disorder Research

| Target/Application | Derivative Class | Key Findings |

|---|---|---|

| Serotonin Receptors | Aminoalkyl-tetralones and tetralols | Certain derivatives show high affinity for 5-HT2A receptors, indicating potential as antipsychotics. nih.gov |

| Dopamine Receptors | Fluoro-aminoindanes and aminotetralins | N-substituted derivatives exhibit high D2-like receptor affinity and agonistic activity. ebi.ac.ukcapes.gov.brnih.gov |

| Antipsychotic Agents | Aminoethyl-tetralones | Some compounds display a binding profile characteristic of atypical antipsychotics. researchgate.net |

| Parkinson's Disease | Benzocycloalkanone derivatives | Showed affinity for adenosine A1 and A2A receptors, potential targets for Parkinson's treatment. thieme-connect.com |

Antipsychotic Agents

Antimicrobial and Antifungal Therapy

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The incorporation of a fluorine atom into heterocyclic compounds can significantly enhance their biological properties, including their efficacy against microbial pathogens. rsc.orgnih.gov

Research has shown that fluorinated tetralone derivatives can exhibit notable antibacterial and antifungal activity. For example, a tetralone-based 5-fluoroindole (B109304) hybrid demonstrated inhibitory activity against E. coli and S. aureus. rsc.org In another study, the condensation of a heterocyclic ring onto benzylidene derivatives of tetralone, particularly those with a fluoro group, resulted in potent antimicrobial activity. ijrpc.com The electron-withdrawing nature of the fluorine atom is thought to contribute to this enhanced activity. ijrpc.com

Furthermore, various tetralone derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, with some compounds showing significant potency. acs.orguobasrah.edu.iq While not all of these studies specifically use this compound, they underscore the potential of the fluorinated tetralone scaffold in the development of new antimicrobial and antifungal therapies. researchgate.netmdpi.commdpi.com

Table 3: Antimicrobial and Antifungal Activity of Tetralone Derivatives

| Derivative Class | Target Organisms | Key Findings |

|---|---|---|

| Tetralone-based 5-fluoroindole hybrid | E. coli, S. aureus, S. typhi, M. tuberculosis | Displayed reasonable inhibitory activity against the tested bacterial strains. rsc.org |

| Indazoline tetralone derivatives | Escherichia coli, Pseudomonas | Introduction of a fluoro group led to potent antimicrobial activity. ijrpc.com |

| α-Tetralone derivatives | Gram-positive and Gram-negative bacteria, Fungal pathogens | Some derivatives showed significant antibacterial and antifungal activity. acs.org |

Structure-Activity Relationship (SAR) Studies of Derivatives

The systematic investigation of how chemical structure influences biological activity is a cornerstone of drug discovery. For derivatives of this compound, these structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential.

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, most notably its lipophilicity, which in turn affects its bioavailability. The fluorine substituent in this compound and its derivatives generally enhances lipophilicity. cymitquimica.com This increased lipophilicity can improve the molecule's ability to cross biological membranes, such as the blood-brain barrier, a critical factor for drugs targeting the central nervous system.

The position of the fluorine atom is a key determinant of its effect. For instance, in fluorinated tetralone derivatives, the position of the fluorine atom can influence the compound's antibacterial activity, with 5-fluoro derivatives showing enhanced efficacy. This is attributed to the fluorine's ability to modulate electronic properties and fit into the active sites of bacterial enzymes. Furthermore, fluorination can block sites of metabolic oxidation, leading to improved metabolic stability and a more favorable pharmacokinetic profile. chemimpex.comresearchgate.net The electron-withdrawing nature of fluorine can also increase the electrophilicity of the ketone group, facilitating certain synthetic reactions.

The strategic placement of fluorine, as seen in this compound, is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule. researchgate.net Studies on related fluorinated compounds have shown that while fluorination of an aromatic system typically increases lipophilicity, the effect on aliphatic chains can be more nuanced and can sometimes decrease lipophilicity. mdpi.com For tetralone derivatives, the introduction of a second fluorine atom, creating a difluoro-derivative, can further increase the LogP value, indicating even greater lipophilicity.

| Compound | Key Structural Feature | Effect on Lipophilicity (LogP) | Implication for Bioavailability | Reference |

|---|---|---|---|---|

| Mono-fluoro Tetralone Derivative | Single fluorine atom on the aromatic ring | Increased compared to non-fluorinated analog (e.g., LogP of 1.8) | Enhanced membrane permeability and potential for better absorption. | |

| Di-fluoro Tetralone Derivative | Two fluorine atoms on the aromatic ring | Further increased (e.g., LogP of 2.1) | Potentially enhanced blood-brain barrier penetration. |

Many biologically active molecules are chiral, and their different stereoisomers can exhibit distinct pharmacological properties. This is particularly true for derivatives of this compound that are designed to interact with specific biological receptors. The spatial arrangement of atoms in these derivatives is critical for achieving a precise fit into the receptor's binding pocket.

Research on analogs of 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin has demonstrated the profound impact of stereochemistry on receptor interaction. In this series, the R-enantiomers consistently act as full agonists at 5-HT1A receptors, while the corresponding S-enantiomers range from partial agonists to antagonists. nih.govnih.gov This highlights that the specific 3D orientation of the molecule dictates its functional effect at the receptor.

Furthermore, studies on other aminotetralin derivatives targeting dopamine receptors have also underscored the importance of stereoisomerism. The introduction of a fluorine atom can influence the conformational preferences of the molecule, which in turn affects its binding affinity and selectivity for different dopamine receptor subtypes (D1 vs. D2). nih.gov For instance, the position of a chloro substituent (a halogen with similar electronic properties to fluorine) in the aminotetralin scaffold dramatically alters receptor affinity and efficacy, with a 5-chloro substitution decreasing D1 receptor affinity more than a 5-fluoro substitution, suggesting a sensitivity to the bulkiness of the substituent at that position. nih.gov

The benzoylpiperidine moiety is recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous bioactive compounds that target a wide range of receptors. nih.govresearchgate.net This fragment is particularly prominent in ligands for serotonin (5-HT) and dopamine (D2) receptors. nih.govresearchgate.netmdpi.com The 4-(p-fluorobenzoyl)piperidine part, in particular, is considered crucial for the anchoring or proper orientation of the ligand at the 5-HT2A receptor. nih.govresearchgate.net

Derivatives of this compound can be readily modified to incorporate a benzoylpiperidine fragment, creating hybrid molecules with the potential for high affinity and selectivity for these important neurological targets. The carbonyl group within the benzoylpiperidine structure can act as a hydrogen bond acceptor, which can be a critical interaction for receptor binding. nih.gov The synthesis of such derivatives often involves the coupling of an appropriately substituted piperidine (B6355638) with the tetralone core. nih.gov

The combination of the fluorinated tetralone scaffold with the benzoylpiperidine fragment offers a promising strategy for developing novel ligands with tailored pharmacological profiles. For example, replacing the benzene (B151609) ring of a tetralone core with a different aromatic heterocycle in a benzoylpiperidine-containing molecule was shown to significantly alter receptor selectivity, shifting affinity between 5-HT2A, 5-HT2C, and D2 receptors. nih.gov

Stereoisomerism and Receptor Binding Affinity

Interaction Studies with Biological Systems, Receptors, and Enzymes

Derivatives of this compound have been investigated for their interactions with various biological targets, including receptors and enzymes, to elucidate their mechanisms of action and therapeutic potential.

Studies on related tetralone derivatives have shown that they can act as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. nih.govtandfonline.com These derivatives bind to the active site of MIF and inhibit its tautomerase activity, which is relevant to its pro-inflammatory functions. nih.govtandfonline.com This suggests that fluorinated tetralones could be developed as anti-inflammatory agents.

In the realm of neuroscience, derivatives of fluorinated aminotetralins have been extensively studied as ligands for serotonin and dopamine receptors. nih.govnih.govnih.govnih.gov The fluorine atom can influence the binding affinity and functional activity at these receptors. For example, analogs of (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin have been evaluated for their affinity for 5-HT1A receptors, with some derivatives acting as antagonists. nih.govnih.gov Similarly, fluorinated 2-aminotetralins have been synthesized and tested for their effects on D1 and D2 dopamine receptors, with the position of the fluorine atom significantly impacting selectivity. nih.gov

| Derivative Class | Biological Target | Observed Interaction/Effect | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| E-2-arylmethylene-1-tetralones | Macrophage Migration Inhibitory Factor (MIF) | Inhibition of tautomerase activity | Anti-inflammatory | nih.govtandfonline.com |

| Fluorinated 2-aminotetralins | 5-HT1A Serotonin Receptors | Agonist or antagonist activity depending on stereochemistry | Treatment of CNS disorders | nih.govnih.gov |

| Fluorinated 2-aminotetralins | Dopamine D1/D2 Receptors | Modulation of receptor affinity and selectivity | Treatment of CNS disorders | nih.gov |

Organic Synthesis and Methodology Development

Beyond its direct applications in medicinal chemistry, this compound serves as a key starting material in the development of new synthetic methodologies and the construction of complex molecular architectures.

The tetralone ring system is a common structural motif in many natural products and biologically active compounds. nih.govresearchgate.net this compound, with its reactive ketone functionality and the presence of a fluorine atom for further modification or to enhance biological properties, is a valuable intermediate in the synthesis of these complex molecules. chemimpex.comguidechem.com

For example, tetralones are precursors in the synthesis of antidepressant drugs. rsc.org The tetralone core can be elaborated through various chemical transformations to build the final drug structure. The synthesis of sertraline, a well-known antidepressant, involves a tetralone intermediate. rsc.org this compound can be envisioned as a starting point for creating fluorinated analogs of such drugs, potentially with improved pharmacological profiles.

The synthesis of various tetralone derivatives through radical chemistry has been demonstrated, showcasing the versatility of this scaffold in constructing complex polycyclic systems. beilstein-journals.org These methods allow for the introduction of various substituents and the formation of new rings, opening up possibilities for creating diverse molecular libraries based on the this compound core. The use of tetralones as building blocks for dopaminergic compounds and novel antagonists for various receptors further highlights their importance in organic synthesis. axyntis.com

Synthesis of Natural Products and Drug Candidates

This compound serves as a crucial starting material in the synthesis of a variety of pharmaceutical compounds and bioactive molecules. guidechem.comsmolecule.com Its structure is particularly valuable in medicinal chemistry for developing new drug candidates. smolecule.com The incorporation of the this compound moiety into larger molecular structures is often achieved through reactions like nucleophilic aromatic substitution or by using it as a precursor for complex cyclic compounds. smolecule.com

The tetralin ring, a core component of this compound, is found in naturally occurring compounds like podophyllotoxin (B1678966). nih.gov Semisynthetic derivatives of podophyllotoxin, such as etoposide (B1684455) and teniposide (B1684490), are used as topoisomerase II inhibitors in anticancer therapies. nih.gov The tetralin structure is also present in clinically used anticancer drugs like the anthracycline antibiotics doxorubicin, daunorubicin, epirubicin, and idarubicin. nih.gov

Furthermore, 5-methoxy-2-tetralone, a related compound, is a key intermediate in the synthesis of drugs for treating Parkinson's syndrome. google.com For instance, it is a starting material in the synthesis of Rotigotine, a drug used for this purpose. google.com The versatility of the tetralone scaffold allows for the creation of a diverse range of derivatives with potential therapeutic applications, including antibiotics, antidepressants, and acetylcholinesterase inhibitors for Alzheimer's disease. researchgate.net

Development of Efficient Synthetic Routes

The use of this compound and its derivatives has spurred the development of more efficient synthetic methodologies. smolecule.com Research has focused on optimizing reaction conditions to improve yields and regioselectivity. For example, efficient methods for the synthesis of α-tetralones involve the oxidation of tetrahydronaphthalenes using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org

One patented process for preparing 5-methoxy-2-tetralone involves the reduction of 1,6-dimethoxynaphthalene (B30794) using metallic sodium in an ethanol (B145695) and ammonia (B1221849) medium. google.com This method is noted for its high selectivity and use of readily available raw materials, making it suitable for industrial applications. google.com Another approach to synthesizing tetralone derivatives involves the enantioselective alkylation of a substituted 2-tetralone (B1666913), which has been demonstrated as a practical route to key drug intermediates. beilstein-journals.org The development of such synthetic routes is crucial for the large-scale production of pharmaceuticals.

Role in Fluorine Chemistry for Enhanced Properties

The introduction of fluorine atoms into bioactive molecules can significantly enhance their chemical and physical properties. rsc.org Fluorine's high electronegativity and small size can improve a molecule's acidity, basicity, solubility, lipophilicity, stability, and hydrogen bonding interactions, often leading to enhanced biological potency. rsc.org Approximately 20% of marketed pharmaceutical drugs contain fluorine atoms. rsc.org

In the context of tetralone derivatives, fluorination is a strategic modification to improve metabolic stability and membrane permeability. The position of the fluorine atom on the tetralone ring is critical and can profoundly influence the compound's biological activity. nih.gov For instance, studies on fluorinated norepinephrines have shown that the position of the fluorine substituent determines the compound's adrenergic receptor specificity. nih.gov 5-Fluoronorepinephrine, for example, retains both beta- and alpha-adrenergic agonist properties. nih.gov

The presence of fluorine in drug candidates can lead to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME). This makes fluorinated compounds like this compound valuable in the design of targeted therapies for a range of diseases. chemimpex.com

Podophyllotoxin Analogues Synthesis

The tetralin ring structure, which is the core of this compound, is a fundamental component of podophyllotoxin, a naturally occurring compound with significant biological activity. nih.gov The chemotherapeutic drugs etoposide and teniposide are semisynthetic derivatives of podophyllotoxin. nih.gov Due to issues with toxicity and drug resistance, extensive structural modifications of podophyllotoxin have been undertaken, leading to the development of derivatives with improved performance. nih.gov The versatility of the tetralone scaffold makes it a key building block in the synthesis of these and other novel podophyllotoxin analogues. researchgate.net

Material Science Applications

Beyond its applications in pharmaceuticals, this compound and its derivatives are also utilized in the field of material science. chemimpex.comsmolecule.com The introduction of fluorinated segments into polymers can significantly alter their properties, leading to the development of advanced materials. smolecule.comnih.gov

Development of Novel Polymers with Enhanced Properties

This compound is explored for the development of novel polymers with enhanced characteristics. smolecule.com The incorporation of fluorine into polymers can improve properties such as thermal stability, chemical resistance, and surface energy. smolecule.comnih.gov Fluorinated polymers are a unique class of materials known for their outstanding chemical resistance, thermal stability, low friction coefficients, and desirable electrical properties. nih.gov

Researchers have developed methods for creating sequence-defined polymers with precise control over the monomer sequence, opening up possibilities for novel polyethers with applications in healthcare, nanotechnology, and information storage. thechemicalengineer.com The synthesis of fluorinated polymers can be achieved through various methods, including the polymerization of fluorinated aryl diazomethanes, which allows for the creation of highly substituted polymers. acs.org

Specialty Polymers and Coatings for Chemical Resistance and Durability

6-Fluoro-2-tetralone, a related compound, is used in the production of specialty polymers and coatings, enhancing their chemical resistance and durability. chemimpex.com Polymers derived from fluorinated tetralones have shown improved performance in harsh chemical environments. smolecule.com

Partially fluorinated polymers, such as polyvinylidene fluoride (B91410) (PVDF), exhibit good resistance to most organic and inorganic chemicals, along with good mechanical properties and a high dielectric response. nih.gov These properties make them suitable for developing smart materials for advanced applications. nih.gov The unique properties of fluorinated polymers also make them useful in the formulation of dyes, pigments, and other fine chemicals. chemimpex.com

Biomedical Imaging

This compound serves as a valuable building block in the synthesis of molecules for biomedical imaging, particularly in the development of contrast agents for techniques like Positron Emission Tomography (PET). The introduction of a fluorine atom can enhance the properties of imaging agents, including their cell permeability and solubility. researchgate.net

The primary application of this compound in this context is as a precursor for the synthesis of radiolabeled imaging probes. Specifically, the fluorine atom can be replaced with a radioactive isotope of fluorine, such as fluorine-18 (B77423) (¹⁸F), a commonly used positron-emitting nuclide in PET imaging. koreascience.krdovepress.com PET is a highly sensitive and specific molecular imaging technique that provides functional information about biological processes in the body. thno.orgnih.gov

For instance, the development of PET tracers like [¹⁸F]T807 for imaging tau pathology in Alzheimer's disease involves the synthesis of complex heterocyclic scaffolds, which can be radiolabeled with ¹⁸F. koreascience.kr Although not directly using this compound, these syntheses illustrate the importance of fluorinated building blocks in creating PET tracers. The process generally involves activating the [¹⁸F]F- ion and reacting it with a suitable precursor molecule under controlled conditions. koreascience.kr

The table below summarizes key aspects of PET imaging and tracer synthesis, providing context for the potential application of this compound.

| Feature | Description | Reference |

| Imaging Modality | Positron Emission Tomography (PET) | thno.org |

| Common Radionuclide | Fluorine-18 (¹⁸F) | dovepress.com |

| Synthesis Method | Nucleophilic Substitution | radiologykey.com |

| Key Advantage of Fluorine | Can improve cell permeability and solubility of the imaging agent. | researchgate.net |

The utility of this compound extends to its incorporation into molecules designed to target specific biological pathways for imaging purposes. The tetralone core can be chemically modified to attach to various targeting moieties, such as peptides or small molecules, that have an affinity for specific receptors or enzymes involved in disease processes.

For example, fluorinated compounds have been successfully used to develop PET tracers that target amino acid transport systems, which are often upregulated in tumors. nih.gov Tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) are used to visualize tumors by targeting increased amino acid metabolism and cell proliferation, respectively. dovepress.com While these specific tracers are not derived from this compound, the principle of using a fluorinated building block to create a targeted imaging agent is well-established.

Research has also explored the development of fluorinated molecules for imaging inflammation. For instance, PET tracers targeting the translocator protein (TSPO), a biomarker of neuroinflammation, have shown promise. thno.org The design of such molecules often involves a fluorinated scaffold to facilitate radiolabeling and optimize pharmacokinetic properties.

The following table outlines examples of targeted biological pathways and the types of fluorinated PET tracers used for their imaging.

| Targeted Pathway/Biomarker | Example PET Tracer | Application | Reference |

| Amino Acid Transport | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | Tumor Imaging | dovepress.com |

| Cell Proliferation | 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) | Tumor Imaging | dovepress.com |

| Tau Pathology | [¹⁸F]T807 | Alzheimer's Disease Imaging | koreascience.kr |

| Neuroinflammation (TSPO) | ¹¹C-PK11195 (a non-fluorinated example) | Inflammation Imaging | thno.org |

The versatility of the tetralone structure allows for the synthesis of a diverse range of derivatives. By modifying the aromatic ring or the ketone group of this compound, researchers can create libraries of compounds to screen for optimal targeting and imaging properties. This approach is fundamental in the field of medicinal chemistry and drug discovery for developing novel diagnostic agents.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The synthesis of fluorinated tetralones is an active area of research, with a focus on improving efficiency, selectivity, and safety. numberanalytics.com Current methods for producing tetralone derivatives often involve multi-step processes, including Claisen-Schmidt condensation, Claisen condensations, and selective fluorinations. researchgate.netnih.gov However, these traditional routes can sometimes be limited by harsh reaction conditions or modest yields. google.com

Future research is trending towards the development of more elegant and efficient synthetic strategies. Key areas of exploration include:

Late-Stage Fluorination: Introducing the fluorine atom at a later stage of a synthetic sequence is a highly sought-after goal, as it allows for the diversification of complex molecules. rsc.org Developing selective C-H fluorination methods applicable to the tetralone core could provide more direct access to 5-Fluoro-2-Tetralone and its analogs.

Asymmetric Synthesis: The creation of chiral fluorinated compounds is of significant interest for pharmaceutical applications. researchgate.net Enantioselective fluorination of α-aryl-tetralones has been achieved with good yields using cinchona alkaloid-based reagents like Selectfluor. researchgate.net Future work will likely focus on refining these methods to achieve higher enantioselectivity for different substrates, including the direct asymmetric synthesis of this compound derivatives.

Flow Chemistry: The use of microreactors and continuous flow technology is an emerging trend in chemical synthesis. numberanalytics.com These methods can improve reaction control, enhance safety, and allow for easier scale-up. Applying flow chemistry to the fluorination and subsequent modification of tetralones could lead to more efficient and reproducible manufacturing processes.

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity and mild reaction conditions. researchgate.net Research into the bioreduction of tetralones using fungal strains has shown promise for producing chiral alcohols. researchgate.net Future investigations could explore enzymes capable of selective fluorination or other modifications of the tetralone scaffold.

Table 1: Comparison of Synthetic Methodologies for Tetralone Derivatives

| Method | Description | Advantages | Future Research Focus |

| Claisen-Schmidt Condensation | A base-catalyzed reaction between a ketone (tetralone) and an aldehyde. nih.gov | Well-established, versatile for creating chalcone-like structures. humanjournals.com | Greener solvents, improved yields, and broader substrate scope. |

| Selective Electrophilic Fluorination | Introduction of a fluorine atom using reagents like Selectfluor, often with a catalyst. researchgate.net | Allows for regioselective fluorination of the tetralone core. researchgate.net | Higher enantioselectivity, milder conditions, and broader catalyst development. |

| Ring Expansion | Synthesis of a tetralone ring from a smaller ring structure, such as an indanone. beilstein-journals.org | Provides alternative routes to complex tetralone systems. | Improving yields and exploring new ring-expansion strategies. |

| Green Synthesis Approaches | Utilizing environmentally benign solvents like PEG-400 and catalysts to reduce environmental impact. humanjournals.com | Reduced waste, safer processes, and alignment with sustainability goals. researchgate.net | Expanding the use of green solvents and catalysts to all synthetic steps. |

Computational Chemistry and Molecular Modeling for Prediction of Activity

Computational tools are becoming indispensable in modern drug discovery and materials science. numberanalytics.com Molecular modeling, Density Functional Theory (DFT), and other computational methods allow researchers to predict the physicochemical properties, biological activity, and binding modes of molecules like this compound before committing to costly and time-consuming laboratory synthesis. nih.govresearchgate.net

Future trends in this area include:

Predictive Modeling for Biological Targets: Molecular docking studies can simulate the interaction of this compound derivatives with the active sites of enzymes and receptors. researchgate.net This has been used to study the binding of tetralone-derived inhibitors to targets like Macrophage Migration Inhibitory Factor (MIF). nih.gov Future research will likely use these models to screen virtual libraries of this compound analogs against a wide range of disease-relevant targets.

Machine Learning and AI: The application of artificial intelligence and machine learning is a rapidly emerging trend in chemistry. numberanalytics.com These technologies can analyze large datasets to predict reaction outcomes, optimize synthetic routes, and identify novel drug candidates with desirable properties.